molecular formula C249H278Br2Cl7F2N37O18 B1167358 Costus oil CAS No. 8023-88-9

Costus oil

Cat. No.: B1167358
CAS No.: 8023-88-9
M. Wt: 4523 g/mol
InChI Key: PFXXSSUGMGVDLB-UHFFFAOYSA-N
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Description

Costus oil is an essential oil extracted from the roots of the Saussurea costus plant, also known as Saussurea lappa. This perennial herb is native to Asia and has been traditionally used in various indigenous medicinal systems across India, China, Nepal, and Tibet. This compound is known for its warm, woody, and slightly spicy aroma and has been used for centuries for its healing properties .

Mechanism of Action

Target of Action

Costus oil, extracted from the roots of the Saussurea costus plant, is known for its rich phytochemical composition . The primary targets of this compound are various cell types where it exerts its medicinal properties. It has been traditionally used in various indigenous medicinal systems across Asia .

Mode of Action

This compound contains a plethora of bioactive compounds, including sesquiterpenes, flavonoids, and essential oils . These compounds interact with their targets, leading to various changes at the cellular level. For instance, this compound has demonstrated anti-inflammatory, anti-oxidant, anti-cancer, hepatoprotective, and immunomodulatory effects .

Biochemical Pathways

The bioactive compounds in this compound affect multiple biochemical pathways. The sesquiterpenes, flavonoids, and essential oils found in this compound are responsible for its myriad of medicinal properties . These compounds influence various biochemical pathways, leading to anti-inflammatory, anti-oxidant, anti-cancer, hepatoprotective, and immunomodulatory effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its rich phytochemical composition. It has demonstrated anti-inflammatory, anti-oxidant, anti-cancer, hepatoprotective, and immunomodulatory effects . For instance, it has been found to decrease the production of α-toxin, toxic shock syndrome toxin 1 (TSST-1), and enterotoxins A and B in Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical composition of this compound can vary depending on external factors . Furthermore, the Costus plant species are found in Africa, Asia, and America’s subtropical and tropical environments , suggesting that the plant’s growth environment may influence the composition and efficacy of the oil.

Biochemical Analysis

Biochemical Properties

Costus oil plays a significant role in various biochemical reactions due to its rich composition of bioactive compounds. The primary constituents of this compound include costunolide and dehydrocostus lactone, which exhibit anti-inflammatory, antioxidant, and antimicrobial properties . These compounds interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation. Additionally, this compound has been shown to modulate the activity of proteins involved in oxidative stress, such as superoxide dismutase and catalase, enhancing the body’s antioxidant defense mechanisms .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways . The oil’s compounds, such as costunolide, activate caspase-3 and caspase-9, leading to programmed cell death. Furthermore, this compound influences cell signaling pathways, including the STAT3 signaling pathway, which is involved in cell growth and survival . It also affects gene expression by modulating the transcription of genes related to inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Costunolide and dehydrocostus lactone bind to specific receptors and enzymes, inhibiting their activity. For instance, costunolide has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response . Additionally, these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to the inhibition of cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, light, and storage conditions. Studies have shown that the oil retains its bioactive properties for extended periods when stored properly . Over time, this compound has been found to decrease the production of virulence factors in Staphylococcus aureus, indicating its potential as an antimicrobial agent . Long-term exposure to this compound has also been associated with sustained anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic properties, reducing pain and inflammation in experimental models . Higher doses of this compound may lead to toxic effects, including liver and kidney damage . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The sesquiterpenes in this compound, such as costunolide, are metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that exert biological effects . These metabolic pathways influence the levels of metabolites and the overall metabolic flux, contributing to the oil’s therapeutic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The oil’s compounds can interact with lipid membranes, facilitating their uptake and distribution . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The distribution of this compound within the body is influenced by factors such as dosage, route of administration, and individual metabolic differences .

Subcellular Localization

The subcellular localization of this compound and its compounds plays a crucial role in their activity and function. Costunolide and dehydrocostus lactone can localize to the mitochondria, where they induce apoptosis in cancer cells . Additionally, these compounds may undergo post-translational modifications that direct them to specific cellular compartments, enhancing their therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Costus oil is primarily obtained through steam distillation of the dried roots or rhizomes of the Saussurea costus plant. The process involves the following steps:

    Drying: The roots are thoroughly dried to reduce moisture content.

    Grinding: The dried roots are ground into a coarse powder.

    Steam Distillation: The powdered roots are subjected to steam distillation, where steam is passed through the plant material.

Industrial Production Methods: In industrial settings, the preparation of high-quality this compound involves additional steps to enhance yield and purity:

Chemical Reactions Analysis

Types of Reactions: Costus oil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Costus oil has a wide range of scientific research applications, including:

    Chemistry: Used as a natural source of sesquiterpenes and other bioactive compounds for chemical synthesis and research.

    Biology: Studied for its antimicrobial, antioxidant, and anticancer properties.

    Medicine: Used in traditional medicine for its anti-inflammatory, analgesic, and digestive properties.

    Industry: Utilized in the perfume industry for its warm, woody aroma.

Comparison with Similar Compounds

Costus oil is unique due to its rich composition of sesquiterpenes and its diverse therapeutic properties. Similar compounds include:

This compound stands out due to its potent anti-inflammatory, anticancer, and antimicrobial activities, making it a valuable compound in both traditional and modern medicine .

Properties

CAS No.

8023-88-9

Molecular Formula

C249H278Br2Cl7F2N37O18

Molecular Weight

4523 g/mol

IUPAC Name

3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]butyl]prop-2-enamide;3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;3-(8-chloroquinolin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[4-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]pentyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[3-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(8-hydroxyquinolin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(1,8-naphthyridin-2-yl)-N-(1-phenylbutyl)prop-2-enamide;2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]-3-quinolin-2-ylprop-2-enamide

InChI

InChI=1S/C31H32Cl2N4O2.C30H33ClN4O2.C30H34N4O3.C30H34N4O2.C28H34Cl2N4O2.C26H31BrFN5O2.C26H30BrFN4O2.C26H30Cl2N4O2.C22H20N4O/c32-27-14-16-30(33)35-29(27)21-25(22-34)31(38)36-28(15-9-23-7-3-1-4-8-23)24-10-12-26(13-11-24)39-20-19-37-17-5-2-6-18-37;1-2-7-28(22-11-14-26(15-12-22)37-19-18-35-16-4-3-5-17-35)34-30(36)24(21-32)20-25-13-10-23-8-6-9-27(31)29(23)33-25;1-2-7-27(22-11-14-26(15-12-22)37-19-18-34-16-4-3-5-17-34)33-30(36)24(21-31)20-25-13-10-23-8-6-9-28(35)29(23)32-25;1-2-8-28(24-12-15-27(16-13-24)36-20-19-34-17-6-3-7-18-34)33-30(35)25(22-31)21-26-14-11-23-9-4-5-10-29(23)32-26;1-20(2)6-12-25(33-28(35)22(19-31)18-26-24(29)11-13-27(30)32-26)21-7-9-23(10-8-21)36-17-16-34-14-4-3-5-15-34;1-3-4-23(31-26(34)20(18-29)17-24-22(28)9-10-25(27)30-24)19-5-7-21(8-6-19)35-16-15-33-13-11-32(2)12-14-33;1-2-6-23(31-26(33)20(18-29)17-24-22(28)11-12-25(27)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-6-23(31-26(33)20(18-29)17-24-22(27)11-12-25(28)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-7-20(16-8-4-3-5-9-16)26-22(27)18(15-23)14-19-12-11-17-10-6-13-24-21(17)25-19/h1,3-4,7-8,10-14,16,21,28H,2,5-6,9,15,17-20H2,(H,36,38);6,8-15,20,28H,2-5,7,16-19H2,1H3,(H,34,36);6,8-15,20,27,35H,2-5,7,16-19H2,1H3,(H,33,36);4-5,9-16,21,28H,2-3,6-8,17-20H2,1H3,(H,33,35);7-11,13,18,20,25H,3-6,12,14-17H2,1-2H3,(H,33,35);5-10,17,23H,3-4,11-16H2,1-2H3,(H,31,34);2*7-12,17,23H,2-6,13-16H2,1H3,(H,31,33);3-6,8-14,20H,2,7H2,1H3,(H,26,27)

InChI Key

PFXXSSUGMGVDLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC3=C(C=CC=N3)C=C2)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=CC=CC=C4C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4O)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4Cl)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCN(CC2)C)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.CC(C)CCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.C1CCN(CC1)CCOC2=CC=C(C=C2)C(CCC3=CC=CC=C3)NC(=O)C(=CC4=C(C=CC(=N4)Cl)Cl)C#N

Synonyms

FEMA 2336; COSTUS OIL; COSTUSROOT ESSENTIAL OILS; costus root oil; changala; chob-i-qut; costusabsolute; costusroot

Origin of Product

United States

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